molecular formula C18H17F4N3O2S B2994289 2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide CAS No. 2034256-49-8

2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide

Cat. No.: B2994289
CAS No.: 2034256-49-8
M. Wt: 415.41
InChI Key: VYMBDDBCBMXFKD-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a pyrano[4,3-d]pyrimidine core, a privileged scaffold in pharmaceutical development known for its ability to inhibit various kinase enzymes . The structure is further modified with a 4-(trifluoromethyl) group, which can enhance metabolic stability and binding affinity, and a 2-((4-fluorophenyl)thio)acetamide moiety, potentially contributing to its overall physicochemical properties and target interaction. Its primary research value lies in its potential as a biochemical tool for studying cellular signaling pathways. Researchers can utilize this compound to investigate enzyme function and explore new therapeutic targets in areas such as oncology and inflammatory diseases. The presence of the trifluoromethyl group is a common strategy in modern drug design to improve a compound's lipophilicity and bioavailability. This product is intended for non-clinical, non-diagnostic applications and is strictly for use by qualified laboratory professionals. All necessary safety data, including handling precautions and hazard information, should be consulted in the associated Safety Data Sheet (SDS) prior to use .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O2S/c19-11-1-3-12(4-2-11)28-10-16(26)23-7-5-15-24-14-6-8-27-9-13(14)17(25-15)18(20,21)22/h1-4H,5-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMBDDBCBMXFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide is a novel chemical entity that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18F4N2OS
  • CAS Number : Not specifically listed in current databases.

The compound's biological activity is primarily attributed to its interactions with specific molecular targets within cells. Preliminary studies suggest that it may function through:

  • Inhibition of Kinases : The structure suggests potential kinase inhibitory activity, which is crucial in regulating various cellular processes including proliferation and apoptosis.
  • Antioxidant Properties : The presence of fluorine atoms may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For example:

  • Cell Line Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). For instance:
    • IC50 Values : Some derivatives reported IC50 values as low as 0.39 µM against HCT116 cells, indicating potent anticancer activity .

Antimicrobial Activity

Emerging research has explored the antimicrobial potential of compounds containing thiophenol moieties. The presence of the (4-fluorophenyl)thio group may enhance interaction with bacterial membranes or inhibit key enzymes involved in bacterial growth.

Case Studies and Research Findings

StudyCompoundTargetIC50 ValueFindings
Study 1Similar DerivativeMCF70.46 µMSignificant inhibition of cell growth
Study 2Related CompoundA54926 µMModerate cytotoxicity observed
Study 3Analogous CompoundHCT1160.39 µMHigh potency in inhibiting cell proliferation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Pharmacophore Analysis

  • 4-Fluorophenylthio Group : Present in the target compound and , this group contributes to π-π stacking and hydrophobic interactions. Its absence in (replaced by a cyclohexyl group) reduces aromaticity but increases bulkiness .
  • Pyrimidine Derivatives: and feature simpler pyrimidine cores, lacking the fused pyran ring of the target compound. The pyrano[4,3-d]pyrimidine system may enhance rigidity and binding selectivity compared to non-fused analogs .
  • Trifluoromethyl vs.

Physicochemical Properties and Drug-Likeness

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to (methyl-substituted pyrimidine) or (methoxyphenyl-tetrahydropyran). High lipophilicity may improve CNS penetration but risks solubility limitations.
  • Melting Points : (224–226°C) and (150–152°C) suggest that aromatic stacking in pyrimidine derivatives () elevates melting points compared to aliphatic analogs () .

Research Findings and Implications

  • Synthetic Routes: The target compound’s synthesis likely involves coupling a 4-fluorophenylthioacetamide with a CF₃-pyrano[4,3-d]pyrimidine precursor, analogous to methods in (pyrimidinethioacetamide synthesis) and (oxadiazole-thioacetamide formation) .
  • Biological Potential: While direct activity data are unavailable, compounds like (fluorophenyl-dihydroimidazothiazole) and (thienopyrimidine) demonstrate antiproliferative or kinase-inhibitory properties, suggesting the target compound may share similar therapeutic avenues .

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